molecular formula C5H4F2N2 B12973824 2-(Difluoromethyl)pyrazine

2-(Difluoromethyl)pyrazine

Cat. No.: B12973824
M. Wt: 130.10 g/mol
InChI Key: NWPYNEGVFGZSQK-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)pyrazine is a chemical compound characterized by the presence of a pyrazine ring substituted with a difluoromethyl group Pyrazines are a class of nitrogen-containing heterocycles that are known for their diverse chemical properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)pyrazine can be achieved through several methods. One common approach involves the difluoromethylation of pyrazine derivatives. This can be done using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base. The reaction typically requires a solvent such as dimethyl sulfoxide or acetonitrile and is carried out under an inert atmosphere to prevent oxidation .

Another method involves the use of transition metal-catalyzed cross-coupling reactions. For example, the Suzuki-Miyaura coupling reaction can be employed to introduce the difluoromethyl group into the pyrazine ring. This reaction involves the use of a boronic acid derivative of pyrazine and a difluoromethyl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes often employ continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)pyrazine can undergo various types of chemical reactions, including:

    Oxidation: The difluoromethyl group can be oxidized to form a difluoromethyl alcohol or carboxylic acid derivative.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: The hydrogen atoms on the pyrazine ring can be substituted with other functional groups such as halogens, alkyl groups, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reaction is typically carried out in an acidic or basic medium.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in the presence of a solvent like tetrahydrofuran or ethanol.

    Substitution: Halogenation can be achieved using reagents like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Difluoromethyl alcohol or carboxylic acid derivatives.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Halogenated, alkylated, or arylated pyrazine derivatives.

Scientific Research Applications

2-(Difluoromethyl)pyrazine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique properties make it valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity. It can be used as a probe to investigate enzyme mechanisms and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)pyrazine depends on its specific application. In biological systems, it can interact with enzymes and receptors, altering their activity. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. This can lead to increased bioavailability and potency. The pyrazine ring can participate in hydrogen bonding and π-π interactions, further influencing its biological activity .

Comparison with Similar Compounds

2-(Difluoromethyl)pyrazine can be compared with other difluoromethylated heterocycles such as:

    2-(Trifluoromethyl)pyrazine: The trifluoromethyl group provides different electronic and steric effects compared to the difluoromethyl group, leading to variations in reactivity and biological activity.

    2-(Difluoromethyl)pyridine: The pyridine ring has different electronic properties compared to the pyrazine ring, affecting the compound’s chemical behavior and applications.

    2-(Difluoromethyl)quinoxaline: The quinoxaline ring system is larger and more complex, offering additional sites for functionalization and potential biological activity.

The uniqueness of this compound lies in its balance of electronic properties and steric effects, making it a versatile compound for various applications.

Properties

Molecular Formula

C5H4F2N2

Molecular Weight

130.10 g/mol

IUPAC Name

2-(difluoromethyl)pyrazine

InChI

InChI=1S/C5H4F2N2/c6-5(7)4-3-8-1-2-9-4/h1-3,5H

InChI Key

NWPYNEGVFGZSQK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C(F)F

Origin of Product

United States

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